

Vinleurosine Sulfate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Vinleurosine sulfate*

Cat. No.: *B15602273*

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Abstract

Vinleurosine sulfate, a dimeric indole alkaloid derived from the Madagascar periwinkle (*Catharanthus roseus*), is a member of the vinca alkaloid family of antineoplastic agents. Like its congeners, vincristine and vinblastine, **vinleurosine sulfate** exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of **vinleurosine sulfate**. It includes detailed experimental protocols for its extraction, purification, and characterization, as well as for assessing its impact on microtubule polymerization. Furthermore, this document elucidates the key signaling pathways involved in its mechanism of action, offering a valuable resource for researchers in oncology, pharmacology, and medicinal chemistry.

Chemical Structure and Properties

Vinleurosine sulfate is the sulfate salt of vinleurosine, a complex bisindole alkaloid. Its chemical structure is characterized by the coupling of two monomeric indole alkaloids, catharanthine and vindoline.

Chemical Structure:

- IUPAC Name: methyl (13S,15S,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid[1]
- Molecular Formula: C₄₆H₅₈N₄O₁₃S[1]
- Molecular Weight: 907.0 g/mol [1]

Physicochemical Properties

A comprehensive summary of the physicochemical properties of **vinleurosine sulfate** is presented in the table below. It is important to note that experimentally determined values for some properties are not readily available in the literature, and in such cases, data for the closely related and well-studied vincristine sulfate are provided for reference.

Property	Value	Reference
Molecular Weight	907.04 g/mol	[2]
Appearance	White to light yellow or brown powder	[2]
Melting Point	Approx. 531 °F (for Vincristine Sulfate)	[3]
Solubility	Water: ≥10 mg/mL at 75 °F (for Vincristine Sulfate)	[3]
Purity	≥95%	[2]

Note: The provided melting point and solubility data are for vincristine sulfate and should be considered as an approximation for **vinleurosine sulfate**. Researchers should determine these values experimentally for **vinleurosine sulfate** for precise applications.

Experimental Protocols

Extraction and Purification of Vinleurosine from *Catharanthus roseus*

The following protocol outlines a general method for the extraction and purification of vinleurosine from the dried leaves of *Catharanthus roseus*. This procedure involves solvent extraction followed by chromatographic separation.

Materials:

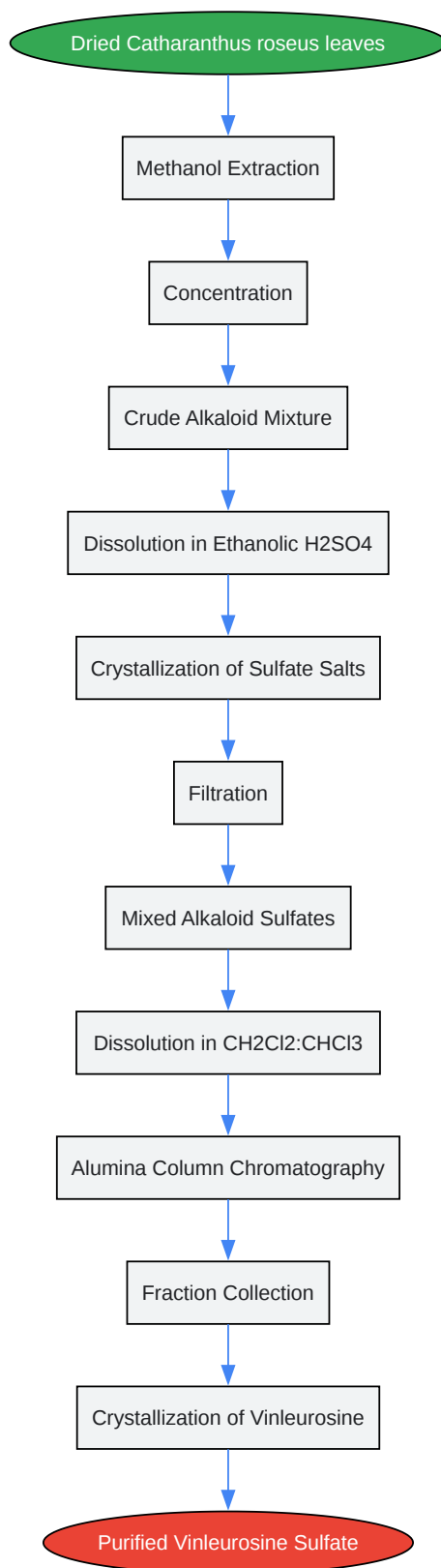
- Dried and powdered leaves of *Catharanthus roseus*
- Methanol
- Ethanol
- Dilute ethanolic sulfuric acid
- Methylene chloride
- Chloroform
- Alumina (partially deactivated with water)
- Standard laboratory glassware and equipment

Protocol:

- Extraction:
 1. Leach the powdered plant material with neutral methanol to extract the alkaloids.
 2. Concentrate the methanolic extract under reduced pressure to obtain a crude alkaloid mixture.
- Initial Salt Formation and Crystallization:
 1. Dissolve the crude alkaloid mixture in ethanol containing a small amount of sulfuric acid (e.g., ethanolic sulfuric acid).

2. Allow the solution to stand, promoting the crystallization of the sulfate salts of the dimeric alkaloids, including vinblastine, vinleurosine, and vincristine.
 3. Filter the crystalline mixture of alkaloid sulfates.
- Chromatographic Purification:
 1. Dissolve the filtered sulfate salt mixture in a suitable solvent system, such as a 2:1 mixture of methylene chloride and chloroform.
 2. Prepare a chromatography column with alumina partially deactivated with water.
 3. Apply the dissolved alkaloid mixture to the column.
 4. Elute the column with the same solvent mixture (methylene chloride:chloroform, 2:1).
 5. Collect fractions and monitor the separation of vinblastine and vinleurosine. Vinleurosine typically crystallizes out from the concentrated fractions.
 6. Further purify the vinleurosine fraction by recrystallization from ethanol.

Logical Workflow for Vinleurosine Extraction and Purification:



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Caption: Workflow for the extraction and purification of **vinleurosine sulfate**.

Characterization of Vinleurosine Sulfate

High-Performance Liquid Chromatography (HPLC):

- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility, is employed.
- Detection: UV detection at a wavelength of approximately 276 nm is suitable for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectroscopy are essential for confirming the chemical structure of **vinleurosine sulfate**. Detailed spectral assignments for the base and sulfate salt in various solvents are crucial for unambiguous identification and for characterizing any impurities.

Mass Spectrometry (MS):

- High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to determine the exact mass and molecular formula.
- Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are characteristic of the molecule's structure, aiding in its identification. A typical fragmentation for sulfated compounds is the neutral loss of SO_3 (80 Da).^[4]

In Vitro Microtubule Polymerization Assay

This assay measures the effect of **vinleurosine sulfate** on the polymerization of tubulin into microtubules by monitoring the change in turbidity of the solution.

Materials:

- Purified tubulin protein
- General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl_2)

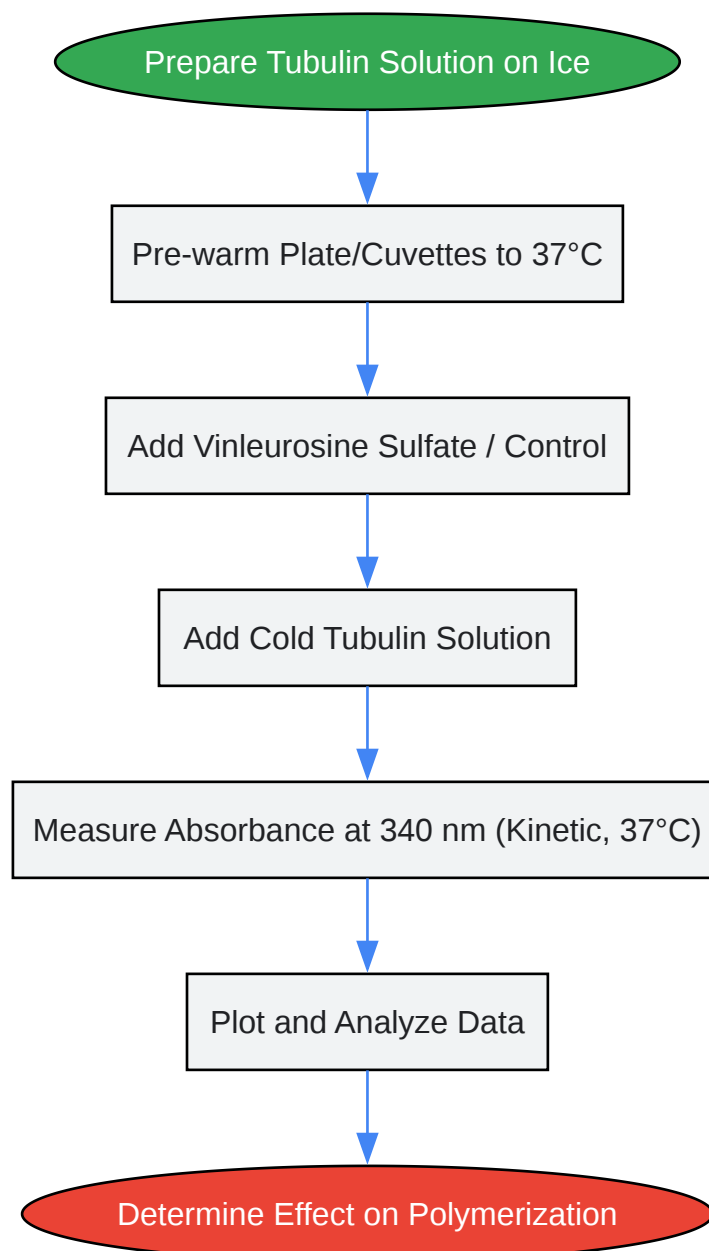
- GTP solution
- **Vinleurosine sulfate** stock solution
- Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Protocol:

- Preparation of Tubulin Solution:
 1. Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer containing GTP to the desired final concentration (e.g., 3 mg/mL).
 2. Keep the tubulin solution on ice to prevent premature polymerization.
- Assay Setup:
 1. Pre-warm a 96-well plate or cuvettes to 37°C.
 2. Add the desired concentrations of **vinleurosine sulfate** (or vehicle control) to the wells/cuvettes.
 3. Initiate the polymerization reaction by adding the cold tubulin solution to the pre-warmed wells/cuvettes.
- Data Acquisition:
 1. Immediately begin monitoring the absorbance at 340 nm at 37°C in kinetic mode.
 2. Record readings at regular intervals (e.g., every 30 seconds) for a period sufficient to observe the polymerization curve (typically 30-60 minutes).
- Data Analysis:
 1. Plot absorbance at 340 nm versus time.

2. Analyze the polymerization curves to determine the effect of **vinleurosine sulfate** on the nucleation, growth, and steady-state phases of microtubule polymerization. Inhibition of polymerization will result in a lower rate of absorbance increase and a lower final absorbance compared to the control.

Experimental Workflow for Microtubule Polymerization Assay:



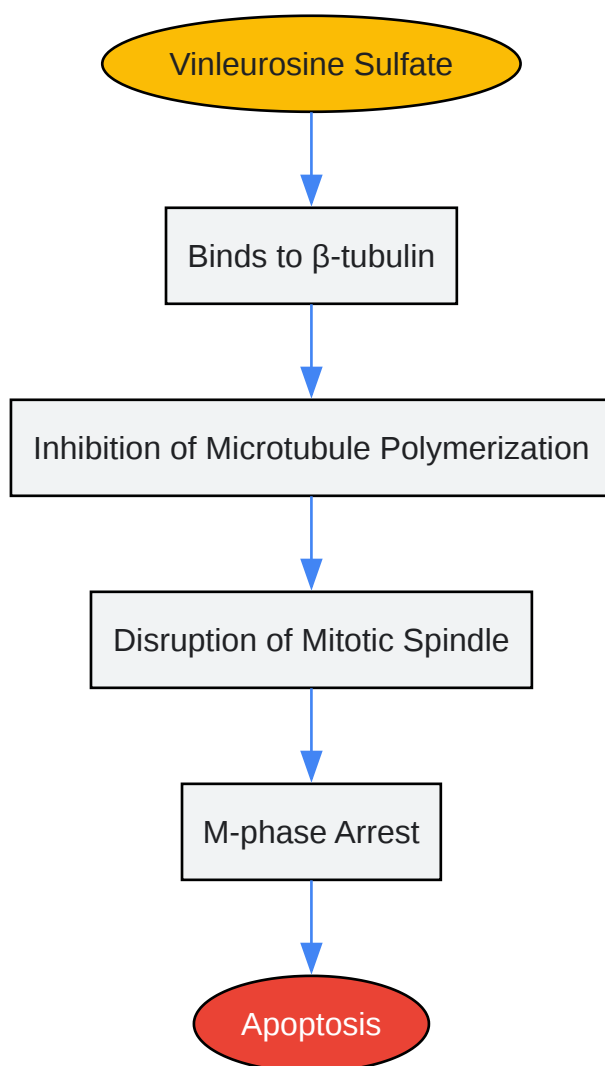
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Caption: Workflow for the in vitro microtubule polymerization assay.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of **vinleurosine sulfate**, like other vinca alkaloids, is the disruption of microtubule function. This leads to cell cycle arrest in the M phase and subsequent apoptosis.

Signaling Pathway of **Vinleurosine Sulfate**-Induced Apoptosis:



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Caption: Simplified signaling pathway of **vinleurosine sulfate**.

Detailed Molecular Events:

- **Binding to Tubulin:** **Vinleurosine sulfate** binds to the β -subunit of tubulin dimers. This binding interferes with the ability of tubulin dimers to polymerize into microtubules.
- **Inhibition of Microtubule Polymerization:** The binding of **vinleurosine sulfate** to tubulin shifts the equilibrium towards depolymerization, leading to a net decrease in the cellular microtubule mass.
- **Disruption of Mitotic Spindle:** The proper formation and function of the mitotic spindle, which is composed of microtubules, is essential for chromosome segregation during mitosis. By disrupting microtubule dynamics, **vinleurosine sulfate** prevents the formation of a functional mitotic spindle.
- **M-phase Arrest:** Cells with a disrupted mitotic spindle are unable to proceed through metaphase, leading to an arrest in the M phase of the cell cycle.
- **Induction of Apoptosis:** Prolonged M-phase arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Conclusion

Vinleurosine sulfate is a potent antineoplastic agent with a well-established mechanism of action involving the disruption of microtubule dynamics. This technical guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and biological activity, along with detailed experimental protocols for its study. A thorough understanding of these aspects is crucial for the continued development and optimization of vinca alkaloid-based cancer therapies. Further research into the specific signaling pathways modulated by **vinleurosine sulfate** may reveal novel therapeutic targets and strategies.

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- To cite this document: BenchChem. [Vinleurosine Sulfate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602273#vinleurosine-sulfate-chemical-structure-and-properties]

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